molecular formula C14H17F3N2O B2797210 N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide CAS No. 97181-50-5

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide

Cat. No. B2797210
CAS RN: 97181-50-5
M. Wt: 286.298
InChI Key: UIUDAKGVCDDOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylpiperidin-4-yl derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a piperidine ring attached to a benzyl group . The exact structure would depend on the specific substituents present in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure. For instance, N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine has a molecular weight of 268.36 and is a solid at room temperature .

Scientific Research Applications

Analgesic Research

N′-(1-benzylpiperidin-4-yl)acetohydrazide: has been investigated for its potential as an analgesic compound. Researchers are particularly interested in developing novel analgesics with reduced side effects compared to traditional opioids like morphine. By modifying the Fentanyl scaffold, this compound serves as a starting material for synthesizing new analgesics. Its structure and properties are crucial for designing potent pain-relieving drugs .

Antioxidant Properties

In silico and in vitro studies have explored the antioxidant capabilities of derivatives containing N′-(1-benzylpiperidin-4-yl)acetohydrazide . These compounds were screened for their ability to scavenge free radicals. Antioxidants play a vital role in protecting cells from oxidative stress, which is associated with various diseases .

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes involved in neurotransmitter regulation. Inhibition of these enzymes is relevant for treating neurodegenerative disorders such as Alzheimer’s disease. Researchers have explored the potential of N′-(1-benzylpiperidin-4-yl)acetohydrazide derivatives as cholinesterase inhibitors .

Neuropathic Pain Management

Given its structural similarity to Fentanyl, this compound may hold promise in managing neuropathic pain. Neuropathic pain arises from nerve damage and can be challenging to treat. Investigating the analgesic properties of N′-(1-benzylpiperidin-4-yl)acetohydrazide derivatives could lead to novel therapeutic options .

Synthetic Chemistry

The synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide involves acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one. Researchers have developed efficient synthetic routes to access this compound, making it valuable for synthetic chemistry studies .

Medicinal Chemistry

Medicinal chemists explore the structure-activity relationship (SAR) of compounds like N′-(1-benzylpiperidin-4-yl)acetohydrazide . By modifying functional groups, they aim to optimize its pharmacological properties, bioavailability, and safety profile. This research contributes to drug discovery and development .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. For example, N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)13(20)18-12-6-8-19(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDAKGVCDDOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.